molecular formula C10H13NO2 B8012721 2-(Dimethylamino)-5-methoxybenzaldehyde

2-(Dimethylamino)-5-methoxybenzaldehyde

Cat. No.: B8012721
M. Wt: 179.22 g/mol
InChI Key: MEFHTROYVHQUEV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the second position and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-5-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxy-2-nitrobenzaldehyde.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Methylation: The amino group is then methylated using formaldehyde and formic acid to introduce the dimethylamino group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: 2-(Dimethylamino)-5-methoxybenzoic acid.

    Reduction: 2-(Dimethylamino)-5-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: The compound is used in the manufacture of dyes and pigments due to its ability to form stable color complexes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-methoxybenzaldehyde involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes that catalyze oxidation-reduction reactions involving aldehydes.

    Pathways Involved: It can participate in metabolic pathways where it acts as a substrate or inhibitor, affecting the overall reaction kinetics and product formation.

Comparison with Similar Compounds

    2-(Dimethylamino)benzaldehyde: Lacks the methoxy group, making it less versatile in certain reactions.

    5-Methoxybenzaldehyde: Lacks the dimethylamino group, affecting its reactivity and applications.

    2-(Dimethylamino)-5-methylbenzaldehyde: Has a methyl group instead of a methoxy group, altering its chemical properties.

Uniqueness: 2-(Dimethylamino)-5-methoxybenzaldehyde is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(dimethylamino)-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10-5-4-9(13-3)6-8(10)7-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFHTROYVHQUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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